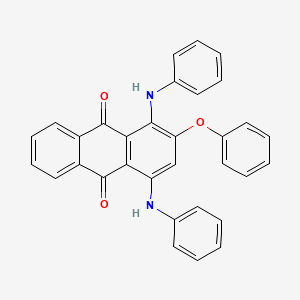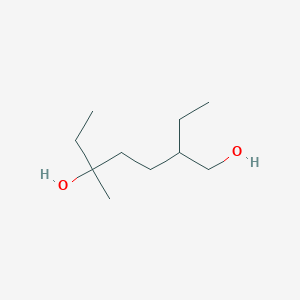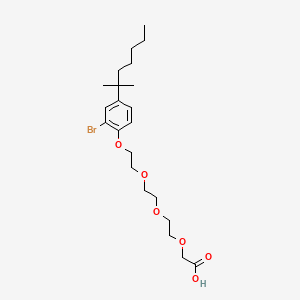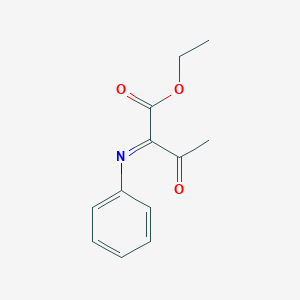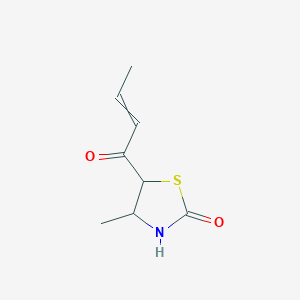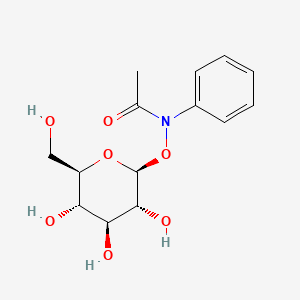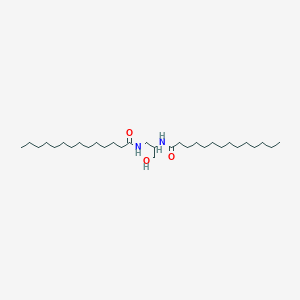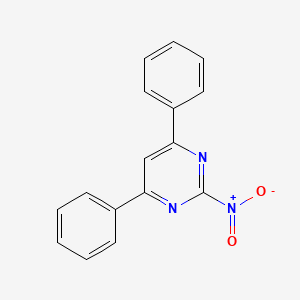
2-Nitro-4,6-diphenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-4,6-diphenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitro-4,6-diphenylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-nitro-4,6-diphenylpyrimidine with amines or the reaction of 2-hydrazino-5-nitro-4,6-diphenylpyrimidine with carbonyl or β-dicarbonyl compounds . Another method includes the initial preparation of chalcone and its subsequent reaction with ammonium acetate and aldehyde .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4,6-diphenylpyrimidine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Reaction with amines to form substituted pyrimidines.
Common Reagents and Conditions
Oxidation: Ozone in methylene chloride solution.
Reduction: Hydrogenation or chemical reduction using reagents like sodium borohydride.
Substitution: Amines or hydrazines under acidic or basic conditions.
Major Products
Oxidation: this compound derivatives.
Reduction: 2-Amino-4,6-diphenylpyrimidine.
Substitution: Various substituted pyrimidines depending on the reacting amine.
Scientific Research Applications
2-Nitro-4,6-diphenylpyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as kinase inhibitors.
Industry: Utilized in the production of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-Nitro-4,6-diphenylpyrimidine involves its interaction with molecular targets and pathways. For example, it has been studied as a utrophin modulator for the treatment of Duchenne muscular dystrophy, where it operates via a novel mechanism distinct from other known modulators . The compound’s effects are mediated through target deconvolution studies, including expression analysis and chemical proteomics .
Comparison with Similar Compounds
2-Nitro-4,6-diphenylpyrimidine can be compared with other similar compounds such as:
2-Amino-4,6-diphenylpyrimidine: Formed by reduction of the nitro group.
2-Hydrazino-4,6-diphenylpyrimidine: Formed by substitution reactions.
4-(N,N-dimethylaminophenyl)-2,6-diphenylpyrimidine: Synthesized through chalcone reactions.
These compounds share structural similarities but differ in their functional groups, leading to unique reactivities and applications.
Properties
CAS No. |
106119-58-8 |
|---|---|
Molecular Formula |
C16H11N3O2 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
2-nitro-4,6-diphenylpyrimidine |
InChI |
InChI=1S/C16H11N3O2/c20-19(21)16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11H |
InChI Key |
FPQYUBPSUDPIKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethylbicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide](/img/structure/B14337124.png)

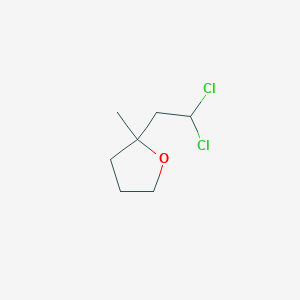
![5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine](/img/structure/B14337132.png)
